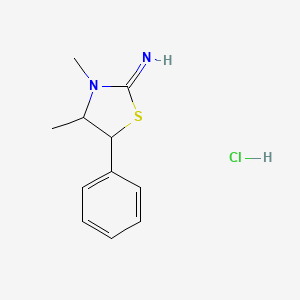
Thiadrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadrine hydrochloride, also known as thiamine hydrochloride, is a water-soluble vitamin, commonly referred to as vitamin B1. It is an essential micronutrient for humans and animals, playing a crucial role in carbohydrate metabolism and energy production. Thiamine hydrochloride is widely used in dietary supplements and medications to treat and prevent thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiamine hydrochloride involves several steps. One common method includes the reaction of thiamine nitrate with hydrochloric acid. The process typically involves heating concentrated hydrochloric acid to generate hydrogen chloride gas, which is then introduced into a methanol solution containing thiamine nitrate. The reaction mixture is then filtered, washed, and dried to obtain thiamine hydrochloride .
Industrial Production Methods
In industrial settings, the production of thiamine hydrochloride follows a similar process but on a larger scale. The use of chlorosulfonic acid to generate hydrogen chloride gas is common, although it poses safety risks due to its highly toxic nature. To mitigate these risks, alternative methods involving the use of less hazardous chemicals have been developed .
Chemical Reactions Analysis
Types of Reactions
Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation under alkaline conditions, heat, and light .
Common Reagents and Conditions
Oxidation: Thiamine hydrochloride can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the formation of different thiamine derivatives.
Major Products
The major products formed from these reactions include thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate, which are biologically active forms of thiamine .
Scientific Research Applications
Thiamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Thiamine hydrochloride exerts its effects by converting into its active form, thiamine pyrophosphate, in the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions involved in carbohydrate metabolism, including the decarboxylation of pyruvic acid and alpha-keto acids. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP) .
Comparison with Similar Compounds
Similar Compounds
- Thiamine mononitrate
- Thiamine diphosphate
- Thiamine triphosphate
- Adenosine thiamine diphosphate
- Adenosine thiamine triphosphate
Uniqueness
Thiamine hydrochloride is unique due to its high solubility in water, making it an ideal form for oral and injectable supplements. Its stability in acidic conditions also makes it suitable for use in various pharmaceutical formulations .
Properties
CAS No. |
21361-95-5 |
|---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
InChI Key |
NDTVIKQHNMODBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


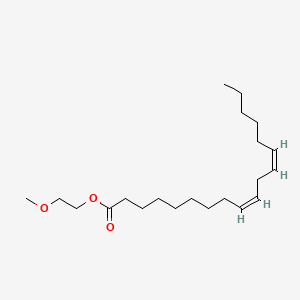


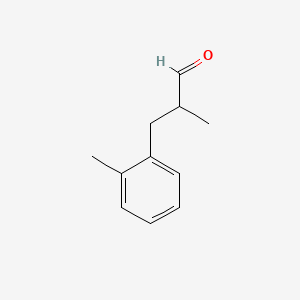
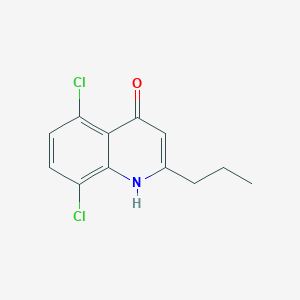
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
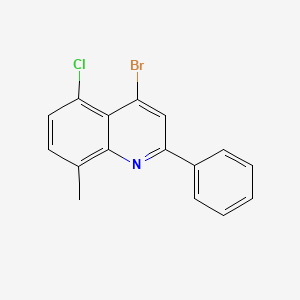
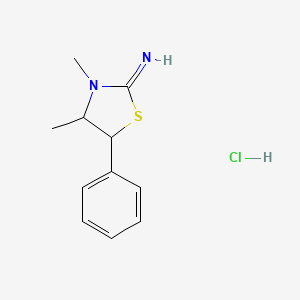
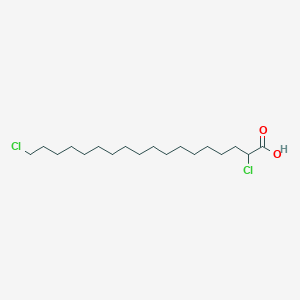
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
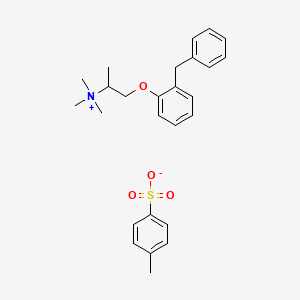

![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
